

# Antazoline: A Comprehensive Review of its Pharmacological Profile and Therapeutic Applications

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |            |
|----------------|------------|
| Compound Name: | Antazoline |
| Cat. No.:      | B1665563   |

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Abstract

**Antazoline**, a first-generation ethylenediamine derivative antihistamine, has a long history of clinical use for the symptomatic relief of allergic conjunctivitis and nasal congestion.[1][2] More recently, it has garnered significant attention for its potent antiarrhythmic properties, demonstrating efficacy in the pharmacological cardioversion of atrial fibrillation.[3][4] This review provides a comprehensive overview of the scientific literature on **antazoline**, detailing its mechanism of action, pharmacokinetics, therapeutic applications, and clinical efficacy. Quantitative data from key studies are summarized, experimental protocols are detailed, and relevant signaling pathways and workflows are visualized to provide a thorough resource for the scientific community.

## Mechanism of Action

**Antazoline**'s primary mechanism of action is the competitive and reversible antagonism of the histamine H1 receptor.[1][2][5] By blocking the action of endogenous histamine, **antazoline** prevents the classic allergic symptoms such as itching, vasodilation, and increased vascular permeability.[1][6]

Beyond its antihistaminic effects, **antazoline** exhibits several other pharmacological activities:

- Anticholinergic Properties: As a first-generation antihistamine, **antazoline** possesses anticholinergic activity, which can contribute to side effects like dry mouth and drowsiness but may also aid in reducing secretions.[1][7][8]
- Antiarrhythmic Effects: The antiarrhythmic properties of **antazoline** are a key area of current research. While the exact mechanism is not fully elucidated, it is believed to involve the modulation of cardiac ion channels, exhibiting a "quinidine-like" effect.[9][10] Studies have shown that **antazoline** can prolong the P wave and QRS duration, suggesting an effect on cardiac conduction, and also prolong the QT interval, indicating an impact on repolarization. [9]
- Antiviral Activity: In-vitro studies have demonstrated that **antazoline** hydrochloride can inhibit the secretion of Hepatitis B Virus (HBV) DNA in a dose-dependent manner.[11][12]

## Signaling Pathway: Histamine H1 Receptor Antagonism



[Click to download full resolution via product page](#)

**Antazoline** blocks the histamine H1 receptor.

## Pharmacokinetics and Metabolism

**Antazoline** is metabolized primarily in the liver.[8] In vitro and in vivo studies have identified that it is transformed into at least 15 metabolites.[13][14] The main cytochrome P450 isoform involved in its metabolism is CYP2D6, with CYP2C19 playing a lesser role.[13][14] The primary Phase I metabolite is formed by the removal of a phenyl group, followed by hydroxylation.[13][14] Glucuronidation is the main Phase II metabolic pathway.[13][14] When administered

intravenously, **antazoline** exhibits rapid elimination.[13] For ophthalmic use, systemic absorption is limited.[15]

## Experimental Workflow: In Vitro Metabolism Study



[Click to download full resolution via product page](#)Workflow for studying **Antazoline** metabolism.

## Therapeutic Applications and Clinical Efficacy

### Allergic Conjunctivitis

**Antazoline** is widely used in ophthalmic preparations, often in combination with a vasoconstrictor like naphazoline or tetryzoline, for the relief of allergic conjunctivitis.[\[1\]](#)[\[2\]](#)[\[16\]](#) It effectively reduces symptoms of itching and redness.[\[15\]](#)[\[17\]](#)

---

Table 1: Clinical Efficacy of Ophthalmic  
Antazoline

---

|                     |                                                                                                                                                                                                                                                |
|---------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Indication          | Allergic Conjunctivitis                                                                                                                                                                                                                        |
| Combination Therapy | Often with naphazoline or tetryzoline <a href="#">[1]</a> <a href="#">[2]</a>                                                                                                                                                                  |
| Dosage              | 1-2 drops, 2-3 times daily <a href="#">[16]</a> <a href="#">[17]</a>                                                                                                                                                                           |
| Efficacy            | Significant inhibition of itching <a href="#">[1]</a> . Combination with a vasoconstrictor is more effective for redness than either agent alone <a href="#">[1]</a> . Faster onset of action compared to levocabastine <a href="#">[18]</a> . |

---

### Atrial Fibrillation

Intravenous **antazoline** has emerged as a promising agent for the pharmacological cardioversion of recent-onset atrial fibrillation (AF).[\[3\]](#)[\[4\]](#) Clinical trials have demonstrated its high efficacy and safety profile in this setting.[\[3\]](#)[\[19\]](#)[\[20\]](#)

Table 2: Efficacy of Intravenous Antazoline for Atrial Fibrillation Cardioversion

|                                |                                                                                      |
|--------------------------------|--------------------------------------------------------------------------------------|
| Study                          | AnPAF Study[19]                                                                      |
| Design                         | Randomized, double-blind, placebo-controlled                                         |
| Patient Population             | Paroxysmal non-valvular AF (<43h), no heart failure                                  |
| Dosage                         | Up to 250 mg IV                                                                      |
| Conversion to Sinus Rhythm     | 72.2% (Antazoline) vs. 10.5% (Placebo)                                               |
| Median Time to Conversion      | 16.0 minutes (Antazoline) vs. 72.5 minutes (Placebo)                                 |
| CANT II Study[20]              |                                                                                      |
| Design                         | Multicenter, retrospective registry, propensity score-matched                        |
| Patient Population             | Recent-onset AF in the emergency department                                          |
| Comparison                     | Antazoline vs. Amiodarone and Propafenone                                            |
| Conversion Rate (pre-matching) | Antazoline (78.3%) superior to Amiodarone (66.9%), comparable to Propafenone (72.7%) |
| AntaEP Study[3][4]             |                                                                                      |
| Design                         | Experimental prospective study                                                       |
| Patient Population             | AF induced during electrophysiological study for AF ablation                         |
| Dosage                         | Mean dose of 257.1 mg IV                                                             |
| Conversion to Sinus Rhythm     | 100% (5/5 cases)                                                                     |
| Mean Time to Conversion        | 8.4 ± 6.2 minutes                                                                    |

## Antiviral Effects

Research has indicated a potential role for **antazoline** as an antiviral agent. It has been shown to inhibit HBV DNA in a dose-dependent manner in cell cultures.[5][11][12]

Table 3: In Vitro Antiviral Activity of  
Antazoline

|              |                         |
|--------------|-------------------------|
| Target Virus | Hepatitis B Virus (HBV) |
| Cell Line    | EC50                    |
| HepAD38      | 2.910 µmol/L[5][11][12] |
| Huh7         | 2.349 µmol/L[5][11][12] |

## Experimental Protocols

### In Vivo Human Electrophysiology Study for Atrial Fibrillation

This protocol is based on methodologies described in clinical trials investigating the electrophysiological effects of **antazoline**.[3][21]

- Subject Population: Patients with paroxysmal atrial fibrillation scheduled for their first AF ablation, in sinus rhythm, and not on amiodarone.[3]
- Catheter Placement: Multipolar catheters are placed in the high right atrium, His bundle region, and coronary sinus under fluoroscopic guidance.[21]
- Baseline Measurements: Standard electrophysiology study measurements are taken, including sinus node recovery time, atrioventricular (AV) nodal function (Wenckebach cycle length, AV nodal effective refractory period), and inter- and intra-atrial conduction times.[3]
- Drug Administration: **Antazoline** is administered intravenously. In the AntaEP study, a mean dose of 257.1 mg was given over approximately 5 minutes.[3]
- Post-Drug Measurements: Electrophysiological parameters are reassessed after **antazoline** administration to determine its effects on atrio-venous conduction.[3]

- AF Induction and Cardioversion: If AF is induced during the study, **antazoline** is administered (up to a cumulative dose of 300 mg) until conversion to sinus rhythm is achieved.[3]

## Workflow for a Clinical Trial on AF Cardioversion



[Click to download full resolution via product page](#)

Generalized workflow for an **Antazoline** clinical trial.

## Safety and Tolerability

When used as an ophthalmic solution, **antazoline** is generally well-tolerated. The most common side effects are localized and transient, such as mild burning or stinging upon application and blurred vision.[17][22]

For intravenous administration in the context of AF cardioversion, studies have reported a good safety profile.[10][19] Potential side effects can include hypotension, tachycardia, hot flushes, drowsiness, and nausea.[10] Serious adverse events are rare.[3]

## Conclusion

**Antazoline** is a versatile pharmacological agent with well-established efficacy as a topical antihistamine and a newly appreciated role as a potent antiarrhythmic drug. Its effectiveness and safety in the cardioversion of atrial fibrillation position it as a valuable therapeutic option. Further research into its precise antiarrhythmic mechanisms and antiviral potential is warranted. This comprehensive review provides a foundational resource for researchers and clinicians working with or investigating this multifaceted compound.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Antazoline | C17H19N3 | CID 2200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Antazoline - Wikipedia [en.wikipedia.org]
- 3. Intravenous antazoline, a first-generation antihistaminic drug with antiarrhythmic properties, is a suitable agent for pharmacological cardioversion of atrial fibrillation induced during pulmonary vein isolation due to the lack of influence on atrio-venous conduction and high clinical effectiveness (AntaEP Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intravenous antazoline, a first-generation antihistaminic drug with antiarrhythmic properties, is a suitable agent for pharmacological cardioversion of atrial fibrillation induced during pulmonary vein isolation due to the lack of influence on atrio-venous conduction and high clinical effectiveness (AntaEP Study) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]
- 6. antazoline [drugcentral.org]
- 7. m.youtube.com [m.youtube.com]
- 8. What is the mechanism of Antazoline Hydrochloride? [synapse.patsnap.com]
- 9. Antazoline—insights into drug-induced electrocardiographic and hemodynamic effects: Results of the ELEPHANT II substudy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mp.pl [mp.pl]
- 11. medchemexpress.com [medchemexpress.com]
- 12. virosin.org [virosin.org]
- 13. Characterization of In Vitro and In Vivo Metabolism of Antazoline Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterization of In Vitro and In Vivo Metabolism of Antazoline Using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. antazoline | Actions and spectrum | medtigo [medtigo.com]
- 16. mims.com [mims.com]
- 17. clicks.co.za [clicks.co.za]
- 18. [Antazoline/tetryzoline eyedrops in comparison with levocabastine eyedrops in acute allergic conjunctivitis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Efficacy and safety of antazoline in the rapid cardioversion of paroxysmal atrial fibrillation (the AnPAF Study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Efficacy and safety of antazoline for cardioversion of atrial fibrillation: propensity score matching analysis of a multicenter registry (CANT II Study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. What are the side effects of Antazoline Hydrochloride? [synapse.patsnap.com]
- To cite this document: BenchChem. [Antazoline: A Comprehensive Review of its Pharmacological Profile and Therapeutic Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1665563#comprehensive-literature-review-of-antazoline-in-scientific-research>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)